5-bromo-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- is a complex organic compound with a unique structure that includes a pyrimidine ring, a bromine atom, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of palladium catalysts and boron reagents, which are essential for the Suzuki–Miyaura coupling reaction .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and compounds with bromine and fluorophenyl groups. Examples include:
Uniqueness
What sets 4-Pyrimidinecarboxamide, 5-bromo-2-[[(2-fluorophenyl)methyl]thio]-N-(4-methylphenyl)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
942852-85-9 |
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Molecular Formula |
C19H15BrFN3OS |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
5-bromo-2-[(2-fluorophenyl)methylsulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15BrFN3OS/c1-12-6-8-14(9-7-12)23-18(25)17-15(20)10-22-19(24-17)26-11-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
ULCNYXUCBJHVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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